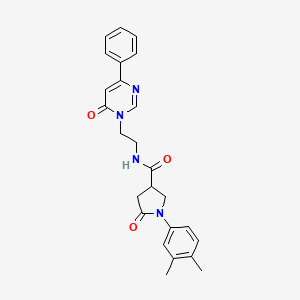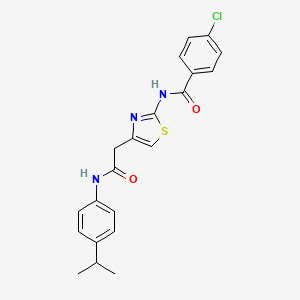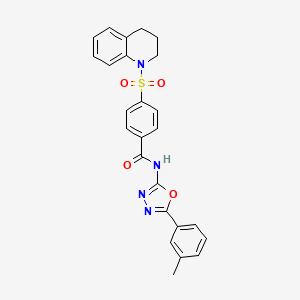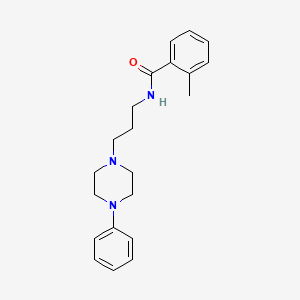![molecular formula C17H15N3O2S B2388916 1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 946243-54-5](/img/structure/B2388916.png)
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound with a pyrrolidinone ring, a thiophene ring, and an oxadiazole ring. The compound's chemical structure and properties make it a promising candidate for various applications, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents have been a significant area of research. These derivatives have shown potential in anti-inflammatory and anticancer activities, particularly against breast cancer cell lines. The nature of substituents on the tetrahydropyridine (THP) ring system significantly influences pharmacological activities, suggesting the potential of these compounds in cancer treatment (K. Redda & Madhavi Gangapuram, 2007).
Apoptosis Inducers
The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles have unveiled a novel apoptosis inducer, which has shown good activity against several breast and colorectal cancer cell lines. This study highlighted the potential of these compounds as anticancer agents and identified their molecular targets, contributing to the development of targeted cancer therapies (Han-Zhong Zhang et al., 2005).
Photovoltaic Applications
The incorporation of electron-deficient heterocycles like 1,3,4-oxadiazole into photovoltaic materials has been explored. A study on polymers based on benzodithiophene (BDT) and 1,3,4-oxadiazole derivatives demonstrated deep lying highest occupied molecular orbital (HOMO) energy levels and low-bandgap, leading to significant power conversion efficiency in solar cells. This research opens avenues for developing new photovoltaic materials with enhanced performance (Dangqiang Zhu et al., 2015).
Antimicrobial Activities
The synthesis of Mannich Bases of some 2,5-Disubstituted 4-Thiazolidinones and their evaluation for antimicrobial activities have been explored. These compounds exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Shigella flexneri, highlighting their potential in addressing antimicrobial resistance (A. Kocabalkanli et al., 2001).
Luminescent and Charge Transport Materials
The optical, electronic, and charge transport properties of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives have been studied for their application in organic light-emitting diodes (OLEDs). These derivatives exhibit promising characteristics as luminescent materials and charge transport materials, contributing to the development of high-efficiency OLEDs (Fuyu Sun & R. Jin, 2017).
properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-4-6-13(7-5-11)20-10-12(9-15(20)21)17-18-16(19-22-17)14-3-2-8-23-14/h2-8,12H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXYWYXIUZBXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)

![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)



![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)

